3-(4-Methoxyphenyl)-2-oxazolidinone
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Overview
Description
3-(4-Methoxyphenyl)-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a 4-methoxyphenyl group attached to a 2-oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-oxazolidinone typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a carbonyl source under controlled conditions. One common method involves the use of a cyclization reaction where 4-methoxybenzaldehyde reacts with an amino alcohol in the presence of a base to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone compounds.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenylamine share structural similarities with 3-(4-Methoxyphenyl)-2-oxazolidinone.
Oxazolidinones: Other oxazolidinone compounds, such as linezolid and tedizolid, are also structurally related.
Uniqueness
This compound is unique due to the presence of both the 4-methoxyphenyl group and the oxazolidinone ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-8(3-5-9)11-6-7-14-10(11)12/h2-5H,6-7H2,1H3 |
InChI Key |
DXUZFBOIBFYENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCOC2=O |
Origin of Product |
United States |
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